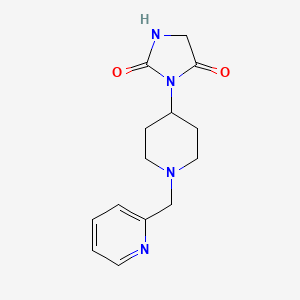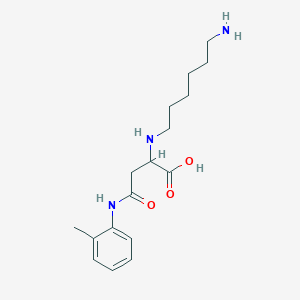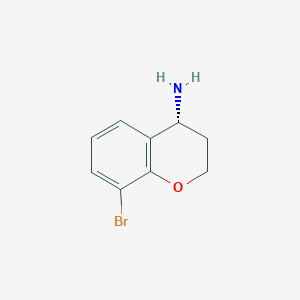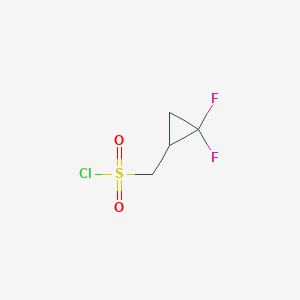
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide, also known as ABF, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Antitumor Activity
Research has focused on the synthesis of various substituted isoquinoline derivatives, including those structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide, and their evaluation for antineoplastic activity. For example, the synthesis and antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazones have been studied, highlighting the potential of isoquinoline derivatives in developing antineoplastic agents (Liu et al., 1995).
Antimicrobial and Antitubercular Activities
Novel carboxamide derivatives of 2-quinolones, structurally related to the chemical , have been synthesized and screened for their antimicrobial and antitubercular activities. These studies are crucial for the discovery of new therapeutics against bacterial and fungal infections, as well as tuberculosis (Kumar et al., 2014).
Development of New Synthetic Methodologies
The chemical structure of interest also inspires the development of new synthetic methodologies for constructing complex molecules. For instance, research on the reaction of similar compounds with bases has unveiled new pathways for the synthesis of tetrahydrofuro[2,3-c]isoquinoline derivatives and cyanoisoquinolines, contributing to the broader field of organic synthesis and the development of new synthetic routes (Sirakanyan et al., 2015).
Exploration of Fluorescent Properties
Compounds structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide have been explored for their fluorescent properties, leading to potential applications in materials science, including fluorescent whiteners and probes for biological research (Rangnekar & Shenoy, 1987).
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)19-7-6-11-2-3-13(8-12(11)9-19)18-16(21)14-4-5-15(17)22-14/h2-5,8H,6-7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKHIYFNDELBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




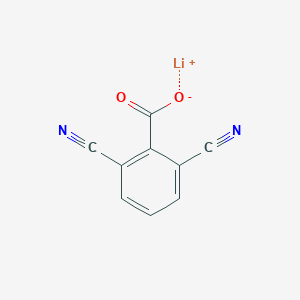
![3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2583975.png)
![1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2583979.png)
![5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2583980.png)

![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)
